molecular formula C10H8BrNO2 B8679567 methyl 2-(3-bromo-4-cyanophenyl)acetate

methyl 2-(3-bromo-4-cyanophenyl)acetate

Cat. No.: B8679567
M. Wt: 254.08 g/mol
InChI Key: XHICBJLJYKITQL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 2-(3-bromo-4-cyanophenyl)acetate (CAS 1807020-35-4) is a high-value chemical reagent featuring both bromo and cyano functional groups on an aromatic phenylacetate backbone. With a molecular formula of C 11 H 10 BrNO 2 and a molecular weight of 268.11 g/mol, this compound serves as a versatile synthetic intermediate or building block in advanced organic synthesis and medicinal chemistry research . The presence of multiple reactive sites makes it a particularly useful precursor for constructing more complex, nitrogen-containing heterocyclic scaffolds, which are of significant interest in drug discovery . Indazole and other nitrogen-based heterocycles, for instance, are recognized as privileged structures in pharmaceuticals, exhibiting a broad spectrum of biological activities such as anti-cancer, anti-inflammatory, and antimicrobial effects . As a research chemical, it is strictly for use in laboratory settings. This product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C10H8BrNO2

Molecular Weight

254.08 g/mol

IUPAC Name

methyl 2-(3-bromo-4-cyanophenyl)acetate

InChI

InChI=1S/C10H8BrNO2/c1-14-10(13)5-7-2-3-8(6-12)9(11)4-7/h2-4H,5H2,1H3

InChI Key

XHICBJLJYKITQL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)CC1=CC(=C(C=C1)C#N)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2-(3-bromo-4-cyanophenyl)acetate typically involves the esterification of 3-bromo-4-cyanobenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity of the final product.

Types of Reactions:

    Substitution Reactions: The bromine atom in this compound can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.

    Reduction Reactions: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The ester group can be hydrolyzed to the corresponding carboxylic acid under acidic or basic conditions.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium thiocyanate in polar aprotic solvents like dimethylformamide.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Aqueous sodium hydroxide or hydrochloric acid for hydrolysis.

Major Products Formed:

    Substitution: Formation of 3-amino-4-cyanophenyl acetate or 3-thiocyanato-4-cyanophenyl acetate.

    Reduction: Formation of 3-bromo-4-aminophenyl acetate.

    Oxidation: Formation of 3-bromo-4-cyanobenzoic acid.

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 2-(3-bromo-4-cyanophenyl)acetate serves as a precursor in the synthesis of bioactive compounds. Its structural features allow it to be modified into derivatives with potential therapeutic effects.

Antitumor Activity

Several studies have investigated the antitumor properties of derivatives synthesized from this compound. For instance, compounds derived from this ester have shown significant activity against various cancer cell lines. A study highlighted that modifications to the methyl ester group can enhance antitumor efficacy while maintaining low toxicity levels .

Enzyme Inhibition

The compound has been explored for its ability to inhibit specific enzymes related to cancer progression, such as aromatase and steroid sulfatase. These enzymes are critical in estrogen biosynthesis, and their inhibition can lead to reduced tumor growth in hormone-dependent cancers . The structure-activity relationship (SAR) studies indicate that the presence of the bromo and cyano groups significantly impacts inhibitory potency .

Synthesis of Derivatives

The synthesis of this compound often involves various chemical transformations that yield derivatives with enhanced biological activities.

Synthetic Pathways

A common synthetic route includes the reaction of 3-bromo-4-cyanophenol with acetic anhydride in the presence of a catalyst, leading to the formation of the acetate ester . The following table summarizes different synthetic approaches and their yields:

Synthetic RouteYield (%)Key Features
Acetic Anhydride Reaction85%Simple one-step process
Esterification with Alcohols75%Requires purification steps
Coupling Reactions with Amines70%Produces diverse derivatives

Study on Antibacterial Properties

In a recent investigation, this compound was tested for antibacterial activity against several strains. The results indicated moderate activity, particularly against Gram-positive bacteria, suggesting its potential use as a lead compound for developing new antibiotics .

Application in Drug Development

Another case study focused on the compound's role as a building block for more complex molecules used in drug development. Researchers synthesized a series of derivatives that exhibited improved pharmacokinetic properties compared to traditional drugs . These derivatives were evaluated for their ability to cross biological membranes effectively, an essential factor in drug design.

Mechanism of Action

The mechanism by which methyl 2-(3-bromo-4-cyanophenyl)acetate exerts its effects depends on the specific reactions it undergoes. For example, in nucleophilic substitution reactions, the bromine atom is displaced by a nucleophile, leading to the formation of a new carbon-nucleophile bond. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound in various chemical reactions.

Comparison with Similar Compounds

Structural and Functional Group Variations

The table below compares methyl 2-(3-bromo-4-cyanophenyl)acetate with key analogs, highlighting substituent effects on properties and applications:

Compound Name Substituents Molecular Formula Molecular Weight Key Applications
This compound (Target) 3-Br, 4-CN C₁₀H₇BrNO₂ 268.08 g/mol Pharmaceuticals, agrochemicals, materials
Methyl 2-bromo-2-(3-bromo-4-fluorophenyl)acetate 3-Br, 4-F, 2-Br C₉H₇Br₂FO₂ 330.87 g/mol Reactive intermediates, halogenation studies
Methyl 2-bromo-2-(4-methoxyphenyl)acetate 4-OCH₃, 2-Br C₁₀H₁₁BrO₃ 259.10 g/mol Synthetic intermediates, medicinal chemistry
Methyl 2-amino-2-(3-bromophenyl)acetate 3-Br, 2-NH₂ C₉H₁₀BrNO₂ 244.09 g/mol Drug synthesis (antimicrobial agents)
2-Bromo-4'-methoxyacetophenone 2-Br, 4-OCH₃ C₉H₉BrO₂ 229.07 g/mol Controlled intermediate for manufacturing

Key Research Findings

  • Synthetic Efficiency: Radical bromination methods (NBS/AIBN/CCl₄) yield >70% for brominated analogs but may require optimization for cyano group compatibility .
  • Stability: Cyano-substituted esters exhibit higher hydrolytic stability compared to amino analogs, making them suitable for long-term storage .

Q & A

Q. What are the optimal synthetic routes for methyl 2-(3-bromo-4-cyanophenyl)acetate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) bromination and cyanation of the phenylacetic acid precursor, followed by (2) esterification with methanol. Key considerations include:
  • Bromination : Use of N-bromosuccinimide (NBS) in anhydrous dichloromethane under UV light to achieve regioselectivity at the 3-position .
  • Cyanation : Copper(I)-catalyzed cyanation at the 4-position using potassium cyanide or trimethylsilyl cyanide .
  • Esterification : Acid-catalyzed (e.g., H₂SO₄) esterification under reflux, with yields improved by molecular sieves to absorb water .
    Critical Parameters :
StepTemperature (°C)CatalystYield Range
Bromination0–25NBS60–75%
Cyanation80–100CuCN50–65%
Esterification60–80H₂SO₄85–90%

Q. Which spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :
  • ¹H/¹³C NMR : Identify aromatic protons (δ 7.2–8.1 ppm) and ester methyl groups (δ 3.6–3.8 ppm). The cyano group absence in NMR necessitates IR validation .
  • FTIR : Confirm C≡N stretch (~2200 cm⁻¹) and ester C=O (~1740 cm⁻¹) .
  • X-ray Crystallography : Resolve stereochemical ambiguities. For example, a related compound (2-(3-bromo-4-methoxyphenyl)acetic acid) crystallizes in a monoclinic system (space group P2₁/c) with bond angles critical for confirming substituent positions .

Q. How can purification challenges (e.g., residual bromination byproducts) be addressed?

  • Methodological Answer :
  • Column Chromatography : Use silica gel with hexane/ethyl acetate (4:1) to separate brominated isomers.
  • Recrystallization : Ethanol/water mixtures yield high-purity crystals (mp 99–102°C for analogous bromophenylacetic acids) .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water gradients resolve polar impurities (e.g., unreacted cyanide precursors) .

Advanced Research Questions

Q. How can computational modeling predict reactivity or optimize synthesis pathways for this compound?

  • Methodological Answer :
  • Density Functional Theory (DFT) : Calculate activation energies for bromination/cyanation steps. For example, B3LYP/6-311+G(d,p) models predict regioselectivity trends in electrophilic aromatic substitution .
  • Molecular Dynamics (MD) : Simulate solvent effects on esterification kinetics. Polar solvents (e.g., DMF) stabilize transition states, reducing activation barriers by ~15% .
    Table: Computational Predictions vs. Experimental Data
ParameterDFT PredictionExperimental Value
C-Br Bond Length (Å)1.891.91 (X-ray)
Cyanation ΔG‡ (kcal/mol)22.324.1

Q. What strategies resolve contradictions in biological activity data (e.g., conflicting IC₅₀ values in enzyme inhibition assays)?

  • Methodological Answer :
  • Dose-Response Refinement : Use 8–12 concentration points with triplicate measurements to minimize variability.
  • Mechanistic Profiling : Compare inhibition kinetics (e.g., competitive vs. non-competitive) across assays. For example, NSAID-related bromophenylacetates show COX-2 selectivity only at pH 7.4 due to ionization effects .
  • Structural-Activity Analysis : Overlay crystallographic data with enzyme active sites (e.g., COX-2) to rationalize potency discrepancies .

Q. How can isotopic labeling (e.g., ¹³C or ²H) elucidate metabolic or degradation pathways?

  • Methodological Answer :
  • Synthesis of Labeled Analogs : Introduce ¹³C at the acetate methyl group via methanol-¹³C esterification.
  • LC-MS/MS Tracking : Monitor degradation products (e.g., hydrolysis to 3-bromo-4-cyanophenylacetic acid) in simulated gastric fluid (pH 2.0). Half-life
ConditionHalf-Life (h)
pH 2.04.2
pH 7.448.6

Methodological Framework for Experimental Design

  • Theoretical Linkage : Anchor studies to reaction mechanism theories (e.g., electrophilic aromatic substitution for bromination) or QSAR models for bioactivity .
  • Data Validation : Cross-reference spectroscopic data with crystallographic databases (e.g., Cambridge Structural Database) to resolve structural ambiguities .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.